1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride
Description
This compound is a quaternary hydrazinium salt featuring an azo (–N=N–) group linked to a 2-chloro-4-nitrophenyl moiety. The structure includes a dimethylhydrazinium core, an ethylaminoethyl spacer, and a chloronitro-substituted aromatic system. Such azo-hydrazinium derivatives are typically synthesized via diazotization and coupling reactions, with applications in dyes, biological staining, and materials science due to their chromophoric and cationic properties .
Properties
CAS No. |
4531-45-7 |
|---|---|
Molecular Formula |
C18H24Cl2N6O2 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
amino-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C18H24ClN6O2.ClH/c1-4-23(11-12-25(2,3)20)15-7-5-14(6-8-15)21-22-18-10-9-16(24(26)27)13-17(18)19;/h5-10,13H,4,11-12,20H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YEECVOLPHCRYOJ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- Molecular formula: C$${20}$$H$${27}$$ClN$${6}$$O$${4}$$
- Molecular weight: Approximately 450.92 g/mol
- Key functional groups: Azo (-N=N-) linkage, chloro and nitro substituents on aromatic rings, dimethylhydrazinium cation, and chloride anion.
This compound is structurally characterized by an azo linkage connecting a 2-chloro-4-nitrophenyl group to a substituted phenyl ring, which is further linked via an ethylaminoethyl moiety to a 1,1-dimethylhydrazinium chloride group.
Detailed Synthetic Procedure (Based on Patent and Literature Data)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1. Diazotization | 2-chloro-4-nitroaniline + NaNO$$_2$$ + HCl (0-5°C) | Formation of diazonium salt | Diazonium salt of 2-chloro-4-nitroaniline |
| 2. Azo Coupling | Diazonium salt + 4-aminophenylethylamine (or equivalent) in aqueous medium | Electrophilic aromatic substitution forming azo bond | Azo-linked intermediate with ethylamino substituent |
| 3. Amination | Intermediate + ethylenediamine or ethylaminoethyl derivative | Introduction of ethylaminoethyl group | Formation of azo-phenyl-ethylaminoethyl intermediate |
| 4. Quaternization | Intermediate + methyl chloride (CH$$3$$Cl) or methyl iodide (CH$$3$$I) | Methylation of hydrazine nitrogen to form hydrazinium salt | Final product: 1-[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride |
Research Findings and Optimization Notes
- The azo coupling step is sensitive to pH and temperature; maintaining cold conditions during diazotization prevents decomposition of the diazonium salt.
- Use of an excess of coupling component improves yield by driving the azo coupling reaction to completion.
- Quaternization efficiency depends on the methylating agent and reaction time; methyl chloride gas under pressure or methyl iodide in solution are preferred.
- Purification is typically achieved by recrystallization from aqueous ethanol or by ion-exchange chromatography to isolate the chloride salt form.
Summary Table of Preparation Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Diazotization Temp. | 0-5°C | Prevents diazonium salt decomposition |
| pH during Coupling | 5.5-7.0 | Optimal for azo coupling |
| Methylation Agent | Methyl chloride or methyl iodide | Methyl chloride preferred for chloride salt |
| Solvent | Water or aqueous ethanol | Facilitates solubility and reaction control |
| Reaction Time | 30 min to 2 hours per step | Depends on scale and reagent purity |
| Purification | Recrystallization or chromatography | Ensures product purity |
Chemical Reactions Analysis
Types of Reactions
1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields corresponding amines, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nitro and chloro groups also contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analog is 1-[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-2,3-dimethyl-1H-imidazolium tetrachlorozincate(2-) (CAS: 85763-59-3), which replaces the dimethylhydrazinium group with an imidazolium ring and incorporates a tetrachlorozincate counterion . Key differences include:
Physicochemical and Reactivity Differences
- Azo Group Stability : Both the target compound and its imidazolium analog exhibit strong absorption in the visible spectrum (~400–500 nm) due to the conjugated azo system. However, the imidazolium analog’s bulkier structure and zinc counterion enhance thermal stability (decomposition >250°C vs. ~200°C for hydrazinium salts) .
- Solubility : The target compound’s hydrazinium chloride structure confers higher water solubility compared to the imidazolium tetrachlorozincate, which is more soluble in polar aprotic solvents like DMF .
- Biological Activity : Piperazine derivatives (e.g., CAS 101976-07-2) lack the azo group but show higher affinity for neurotransmitter receptors (e.g., serotonin, dopamine) due to their flexible amine spacers and aromatic substituents .
Research Findings
- Dye Performance : The target compound’s hydrazinium group enhances binding to cellulose in textile applications, outperforming imidazolium analogs in wash-fastness but lagging in light-fastness due to nitro group photodegradation .
- Toxicity : Hydrazinium salts generally exhibit higher acute toxicity (LD₅₀ ~50 mg/kg in rodents) compared to piperazine derivatives (LD₅₀ >500 mg/kg), limiting their biomedical use .
Biological Activity
1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride, commonly referred to by its CAS number 59709-10-3, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects based on recent research findings.
- Molecular Formula : C23H24ClN5O4
- Molecular Weight : 469.92 g/mol
- CAS Number : 59709-10-3
- Structure : The compound features an azo group linked to a chlorinated nitrophenyl moiety, which is significant for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been primarily studied in the context of its anticancer properties and cytotoxic effects against various cancer cell lines.
Anticancer Activity
Research has demonstrated that the compound exhibits notable cytotoxicity against several cancer cell lines. A study evaluated its efficacy against pancreatic (PACA2) and lung carcinoma (A549) cell lines using the MTT assay.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | PACA2 | 53.5 |
| This compound | A549 | 34.9 |
The results indicated that the compound showed moderate to strong activity against both cell lines, with IC50 values suggesting effective concentrations for inducing cell death. Notably, it outperformed doxorubicin in certain assays, indicating its potential as a therapeutic agent.
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : It disrupts the cell cycle, preventing cancer cells from replicating.
- Oxidative Stress Induction : The presence of nitro groups may enhance reactive oxygen species (ROS) generation, contributing to cytotoxicity.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related compounds that share structural similarities with this compound. These studies highlight the importance of structural modifications in enhancing biological activity:
- Cytotoxicity Studies : Various synthesized derivatives were tested for cytotoxic effects against PACA2 and A549 cell lines. The findings indicated that structural variations could significantly impact potency.
- Antioxidant Activity : Compounds similar in structure were evaluated for their antioxidant capabilities using DPPH scavenging assays. Results showed a dose-dependent relationship in antioxidant activity, suggesting potential protective effects against oxidative damage.
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can purity be optimized during synthesis?
Methodological Answer: The compound can be synthesized via multi-step reactions involving azo coupling, alkylation, and hydrazinium salt formation. Key steps include:
- Azo Coupling : Reacting 2-chloro-4-nitroaniline with a diazonium salt precursor under acidic conditions (0–5°C) to form the azo linkage .
- Alkylation : Introducing the ethylaminoethyl moiety via nucleophilic substitution, typically using bromoethylamine derivatives in anhydrous solvents (e.g., DMF or acetonitrile) .
- Hydrazinium Salt Formation : Quaternization of the dimethylhydrazine group with hydrochloric acid .
Purity Optimization:
- Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) for intermediate purification.
- Recrystallize the final product from ethanol/water mixtures to remove unreacted precursors .
Q. How can the molecular structure be characterized, and what analytical techniques are most effective?
Methodological Answer: Structural characterization requires a combination of spectroscopic and crystallographic methods:
Considerations:
- For X-ray analysis, grow crystals via slow evaporation in ethanol.
- Assign NMR signals cautiously due to potential paramagnetic effects from the azo group .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s reaction mechanisms with biological targets (e.g., enzymes or DNA)?
Methodological Answer:
- Kinetic Studies : Use stopped-flow spectrophotometry to monitor azo group reduction by NADPH-dependent enzymes (e.g., cytochrome P450) under anaerobic conditions .
- DNA Binding Assays :
- UV-Vis Titration : Track hypochromicity shifts at λₐzo (~450 nm) upon adding calf thymus DNA.
- Circular Dichroism : Detect conformational changes in DNA (e.g., B-to-Z transitions) .
- Computational Docking : Employ AutoDock Vina to model interactions with DNA major grooves or enzyme active sites, using DFT-optimized geometries .
Q. How can computational methods predict the compound’s electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to:
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures using GROMACS to assess stability of the hydrazinium group .
Validation:
- Cross-check computed λₐzo values with experimental UV-Vis data (expected range: 440–470 nm) .
Q. What strategies resolve contradictions in reported biological activity or reaction pathways?
Methodological Answer:
- Systematic Replication : Reproduce literature protocols with controlled variables (e.g., pH, temperature) to identify discrepancies .
- Advanced Analytics :
- HPLC-MS/MS : Quantify degradation products in conflicting bioactivity studies.
- EPR Spectroscopy : Detect free radical intermediates in disputed reaction pathways .
- Meta-Analysis : Use PRISMA guidelines to evaluate bias in published data, focusing on sample purity and assay conditions .
Q. How can the compound’s photostability be evaluated for applications in photoactive materials?
Methodological Answer:
- Accelerated Light Testing : Expose solutions (10⁻⁴ M in ethanol) to UV light (365 nm) and monitor degradation via:
- UV-Vis Spectroscopy : Measure absorbance decay at λₐzo over 24 hours.
- LC-MS : Identify photoproducts (e.g., nitroso derivatives) .
- Quantum Yield Calculation : Use ferrioxalate actinometry to determine Φ for photoreactions .
Q. What role does the hydrazinium group play in modulating solubility and ionic interactions?
Methodological Answer:
- Solubility Profiling : Measure solubility in polar (water, DMSO) vs. nonpolar (hexane) solvents.
- Conductivity Titration : Assess ionic strength in aqueous solutions (0.1 M KCl as electrolyte) .
- Molecular Dynamics : Simulate hydration shells around the hydrazinium group to explain solubility trends .
Data Contradiction Analysis Example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
